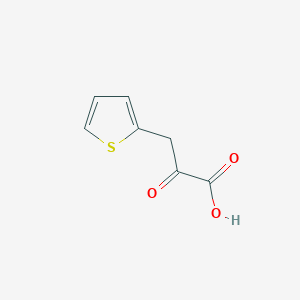
Ethyl 4-phenoxybenzoylformate
Übersicht
Beschreibung
Ethyl 4-phenoxybenzoylformate, also known as EPBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoylformic acid and has a molecular formula of C17H15O4.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior
Parabens, including compounds structurally related to Ethyl 4-phenoxybenzoylformate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, due to their extensive use in consumer products, have been identified as emerging contaminants. Research indicates that despite wastewater treatments effectively reducing their concentrations, parabens persist in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous environmental introduction through consumer product usage. The biodegradability of parabens varies, and their transformation in the environment, including reactions with chlorine to form halogenated by-products, has been a subject of study due to potential health and environmental implications (Haman, Dauchy, Rosin, & Munoz, 2015).
Photocatalytic Degradation
The environmental behavior of Ethyl 4-phenoxybenzoylformate and related paraben compounds, particularly their degradation under solar radiation, has been investigated. Studies utilizing photocatalysts like silver orthophosphate have demonstrated the potential for effective degradation of these compounds, with the identification of various transformation products. Such research highlights the possibility of mitigating the environmental impact of parabens through photocatalytic methods, suggesting a pathway for their removal from water sources and reducing their ecological footprint (Frontistis, Antonopoulou, Petala, Venieri, Konstantinou, Kondarides, & Mantzavinos, 2017).
Metabolism and Toxicity
The metabolism of parabens, which are chemically related to Ethyl 4-phenoxybenzoylformate, in human and animal models has been a key area of research due to concerns about their potential health impacts. Studies have shown that parabens undergo esterase-catalyzed hydrolysis and glucuronidation in the liver, indicating that they do not accumulate significantly in human tissues. This metabolic pathway suggests that while exposure to parabens is common due to their widespread use, their rapid metabolism and excretion may mitigate potential adverse effects (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).
Wirkmechanismus
Target of Action
Ethyl 4-phenoxybenzoylformate is a type of benzoate compound . The primary target of this compound is the sodium ion (Na+) channel on the nerve membrane . This channel plays a crucial role in the conduction of nerve impulses .
Mode of Action
The mechanism of action of Ethyl 4-phenoxybenzoylformate involves binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . The ultimate goal of this action is to achieve local anesthesia .
Biochemical Pathways
It is known that local anesthetics like this compound generally affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses .
Result of Action
The result of Ethyl 4-phenoxybenzoylformate’s action is the achievement of local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(4-phenoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQVRYFFIRVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374541 | |
| Record name | Ethyl 4-phenoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62936-33-8 | |
| Record name | Ethyl 4-phenoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)







![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)
![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)